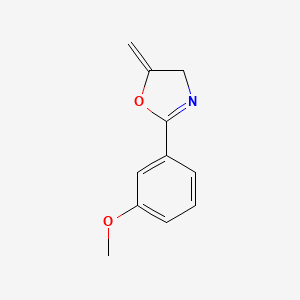![molecular formula C14H13Br2N B14204454 2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline CAS No. 830324-28-2](/img/structure/B14204454.png)
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline is an organic compound characterized by the presence of bromomethyl groups attached to an aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline typically involves the bromomethylation of aniline derivatives. One common method includes the reaction of aniline with formaldehyde and hydrobromic acid, resulting in the formation of bromomethyl groups on the aromatic ring. The reaction is usually carried out under acidic conditions to facilitate the electrophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of protective groups and catalysts can improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and secondary amines.
Oxidation Reactions: Formation of aldehydes and carboxylic acids.
Reduction Reactions: Formation of methylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline involves its interaction with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)phenylboronic acid
- 2-(Bromomethyl)phenylthiophene
- 2-(Bromomethyl)phenylpropionic acid
Uniqueness
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline is unique due to the presence of two bromomethyl groups attached to an aniline structure This dual functionality allows for diverse chemical modifications and applications in various fields
Eigenschaften
CAS-Nummer |
830324-28-2 |
|---|---|
Molekularformel |
C14H13Br2N |
Molekulargewicht |
355.07 g/mol |
IUPAC-Name |
2-(bromomethyl)-N-[2-(bromomethyl)phenyl]aniline |
InChI |
InChI=1S/C14H13Br2N/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,17H,9-10H2 |
InChI-Schlüssel |
XWLYNZOESKEPMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CBr)NC2=CC=CC=C2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


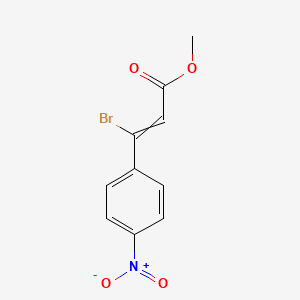
![[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-](/img/structure/B14204376.png)
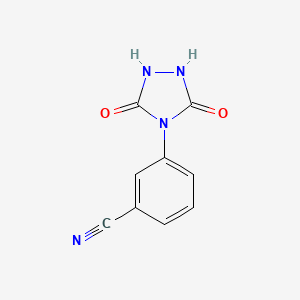
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
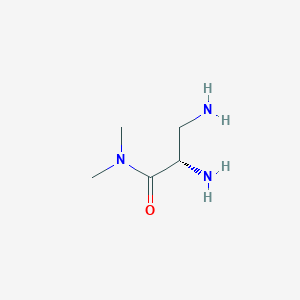
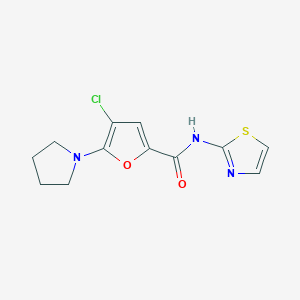
![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
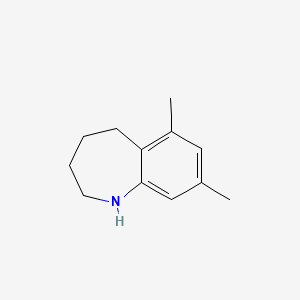
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
